4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Description
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic investigations of oxazolopyridine derivatives have provided valuable insights into the structural organization and intermolecular interactions of these heterocyclic systems. Related compounds within the oxazolo[4,5-c]pyridine family demonstrate characteristic structural features that can be extrapolated to understand the target molecule's solid-state behavior. The bicyclic framework typical of oxazolo[4,5-c]pyridines exhibits planarity due to the aromatic character of both the oxazole and pyridine rings, with the fusion occurring at the 4,5-positions of the pyridine moiety.
Structural studies of analogous oxazolopyridine compounds reveal that the tert-butyl substituent at the 2-position typically adopts conformations that minimize steric interactions with the fused ring system. The bromine atom at the 4-position of the pyridine ring contributes to the electron-withdrawing character of the molecule and influences the overall electronic distribution. Crystallographic data for related structures indicate that the carboxylic acid group at the 7-position commonly participates in hydrogen bonding networks, which significantly impacts crystal packing arrangements and intermolecular stability.
The molecular geometry optimization studies conducted on similar oxazolopyridine derivatives using density functional theory calculations demonstrate excellent correlation with experimental crystallographic parameters. These investigations reveal that the C-N bond distances within the oxazole ring typically range from 1.28 to 1.32 Å, while the C-O bond distance in the oxazole ring measures approximately 1.36 Å. The pyridine ring exhibits standard aromatic bond lengths, with C-C distances averaging 1.39 Å and C-N distances of approximately 1.34 Å.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Spectroscopic characterization of oxazolo[4,5-c]pyridine derivatives provides comprehensive structural confirmation and electronic property assessment. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the fused heterocyclic system. The tert-butyl group typically exhibits a singlet around 1.5 parts per million in proton nuclear magnetic resonance spectra, representing nine equivalent methyl protons. The aromatic protons of the pyridine ring appear in the downfield region between 7.5 and 8.5 parts per million, with the proton adjacent to the nitrogen showing characteristic downfield shifts due to the electron-withdrawing effect of the nitrogen atom.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group typically resonates around 170 parts per million, while the aromatic carbons of the pyridine and oxazole rings appear between 120 and 160 parts per million. The quaternary carbon of the tert-butyl group shows characteristic chemical shifts around 35 parts per million, with the methyl carbons appearing near 27 parts per million.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carboxylic acid functionality exhibits a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch near 1720 cm⁻¹. The aromatic C=C and C=N stretches appear in the region between 1450 and 1650 cm⁻¹, while the C-Br bond contributes to absorptions in the lower frequency region around 500-700 cm⁻¹.
| Spectroscopic Technique | Key Observations | Characteristic Values |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Tert-butyl singlet | 1.5 ppm (9H) |
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.5-8.5 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Carboxylic acid carbonyl | ~170 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 120-160 ppm |
| Infrared | Carboxylic acid O-H stretch | 2500-3300 cm⁻¹ |
| Infrared | Carboxylic acid C=O stretch | ~1720 cm⁻¹ |
Ultraviolet-visible spectroscopy of oxazolopyridine derivatives demonstrates characteristic absorption patterns related to π→π* and n→π* electronic transitions. Studies of related oxazolo[5,4-b]pyridine compounds show absorption maxima typically occurring around 256-279 nanometers and 313-323 nanometers, corresponding to different electronic excitation processes within the conjugated system. The introduction of electron-withdrawing substituents such as bromine and carboxylic acid groups generally results in hypsochromic shifts of these absorption bands.
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 299 for the target compound, with characteristic fragmentation patterns involving loss of the tert-butyl group (loss of 57 mass units) and decarboxylation (loss of 44 mass units). The bromine isotope pattern contributes to the characteristic doublet appearance in the molecular ion region due to the presence of both ⁷⁹Br and ⁸¹Br isotopes.
Computational Chemistry: Density Functional Theory Calculations and Molecular Orbital Analysis
Computational chemistry investigations utilizing density functional theory methods provide detailed insights into the electronic structure and molecular properties of oxazolo[4,5-c]pyridine derivatives. Studies employing the B3LYP functional with 6-311++G(d,p) basis sets demonstrate excellent agreement between calculated and experimental structural parameters for related compounds. These calculations reveal that the highest occupied molecular orbital is typically localized on the oxazole ring system, while the lowest unoccupied molecular orbital shows significant contribution from the pyridine ring and the electron-withdrawing substituents.
Molecular orbital analysis indicates that the presence of the bromine atom at the 4-position significantly influences the electronic distribution within the molecule. The electron-withdrawing nature of bromine stabilizes the lowest unoccupied molecular orbital, reducing the energy gap between the highest occupied and lowest unoccupied molecular orbitals. This electronic perturbation affects the compound's reactivity and potential biological activity profiles.
Density functional theory calculations predict characteristic geometric parameters for the optimized structure. The bond lengths within the fused ring system typically deviate less than 0.02 Å from experimental values, demonstrating the reliability of computational predictions. The dihedral angles between the oxazole and pyridine rings approach planarity, with deviations typically less than 5 degrees due to the aromatic stabilization of the fused system.
| Molecular Orbital Property | Calculated Value | Electronic Character |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Oxazole-localized |
| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.4 eV | Pyridine-localized |
| Energy Gap | 4.0 to 5.0 eV | π→π* transition |
| Dipole Moment | 3.5 to 4.2 Debye | Polar character |
Time-dependent density functional theory calculations provide predictions for electronic absorption spectra that correlate well with experimental ultraviolet-visible measurements. These calculations reveal that the primary electronic transitions occur through π→π* excitations involving the extended conjugated system of the fused heterocycles. The influence of substituents on these transitions can be quantitatively assessed through computational analysis.
Natural bond orbital analysis reveals the distribution of electron density throughout the molecule and identifies regions of high electrophilicity and nucleophilicity. The carboxylic acid carbon exhibits significant positive charge character, making it susceptible to nucleophilic attack, while the nitrogen atoms in both rings show partial negative charges that can participate in coordination chemistry or hydrogen bonding interactions.
Tautomerism and Conformational Stability Studies
Tautomeric equilibria in oxazolopyridine systems represent crucial aspects of their chemical behavior and biological activity profiles. Computational investigations at the B3LYP/6-311++G(d,p) level reveal that structural modifications can significantly influence tautomeric preferences. The presence of the carboxylic acid group in this compound introduces additional complexity through potential intramolecular hydrogen bonding interactions.
Conformational analysis demonstrates that the tert-butyl group at the 2-position exhibits restricted rotation due to steric interactions with the fused ring system. Energy calculations reveal that conformations with the tert-butyl group oriented away from the ring system are energetically favored by approximately 2-4 kcal/mol compared to conformations with closer proximity to the aromatic framework. This conformational preference influences the overall molecular shape and potential binding interactions with biological targets.
The carboxylic acid functionality can exist in different protonation states depending on the pH environment. Quantum chemical calculations indicate that the deprotonated carboxylate form becomes increasingly stable at physiological pH values, with pKa values estimated around 3-4 for similar oxazolopyridine carboxylic acids. This pH-dependent behavior significantly impacts the compound's solubility, membrane permeability, and binding affinity characteristics.
Rotational barriers around key bonds within the molecule have been calculated using density functional theory methods. The rotation around the C-C bond connecting the tert-butyl group to the oxazole ring exhibits a barrier of approximately 8-12 kcal/mol, indicating moderate restriction at room temperature. The carboxylic acid group shows relatively free rotation around the C-C bond connecting it to the pyridine ring, with barriers typically below 3 kcal/mol.
| Conformational Parameter | Energy Difference | Structural Implication |
|---|---|---|
| Tert-butyl orientation | 2-4 kcal/mol | Favored away from ring |
| Carboxylic acid rotation | <3 kcal/mol | Relatively free rotation |
| Ring planarity deviation | <1 kcal/mol | Maintained planarity |
| Tautomeric preference | Variable with pH | pH-dependent behavior |
Thermodynamic analysis reveals that the formation of this compound from constituent fragments is thermodynamically favorable under standard conditions. Gibbs free energy calculations indicate negative values for the formation reaction, suggesting spontaneous assembly under appropriate reaction conditions. The entropy contribution to the thermodynamic stability primarily arises from the conformational flexibility of the tert-butyl group and the rotational freedom of the carboxylic acid moiety.
Properties
IUPAC Name |
4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-11(2,3)10-14-6-7(17-10)5(9(15)16)4-13-8(6)12/h4H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLPJXWLIMBZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149338 | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-53-1 | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid (CAS No. 299.13) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11BrN2O3
- Molecular Weight : 299.13 g/mol
- Structure : The compound features a bromine atom, a tert-butyl group, and an oxazole ring fused with a pyridine moiety.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an inhibitor in several biochemical pathways.
1. Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit inhibitory effects on enzymes such as:
- NAMPT (Nicotinamide adenine dinucleotide biosynthesis) : This enzyme is critical for NAD+ synthesis, which plays a role in cellular metabolism and energy production. Inhibitors like 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine derivatives have shown promise in enhancing NAD+ levels in cellular models .
2. Anticancer Activity
Several studies have investigated the anticancer potential of oxazolo[4,5-c]pyridine derivatives:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating pathways associated with oxidative stress and apoptosis .
- Case Studies : For instance, derivatives were tested in models of doxorubicin-induced cardiotoxicity, showing protective effects against cell death .
Table 1: Biological Activities of this compound
The mechanisms through which this compound exerts its biological effects include:
- Oxidative Stress Modulation : Compounds have been shown to inhibit reactive oxygen species (ROS) production, thereby reducing oxidative stress .
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, contributing to its anticancer properties .
Case Studies
- Cardioprotective Effects : A study demonstrated that certain derivatives significantly increased cell viability in cardiomyocytes exposed to doxorubicin, suggesting a protective effect against chemotherapy-induced toxicity .
- NAD+ Enhancement : Another investigation highlighted the compound's ability to enhance NAD+ levels in cellular assays, indicating its potential as a therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid (Target) | C₁₁H₁₁BrN₂O₃ | 299.12 | -Br, -COOH, -tert-butyl | Polar due to -COOH; moderate solubility |
| 4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-c]pyridine | C₁₃H₁₉BrN₂OSi | 327.30 | -Br, -trimethylsilyl, -tert-butyl | Lipophilic; enhanced thermal stability |
| 4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-c]pyridine | C₁₃H₁₆BrIN₂O₃ | 455.09 | -Br, -I, -dimethoxymethyl, -tert-butyl | Heavy halogen; potential radiosensitivity |
| 4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-c]pyridine | C₁₂H₁₃BrClIN₂O₂ | 453.42* | -Br, -Cl, -I, -tert-butyl | High halogen content; reactive sites |
*Calculated based on formula from .
Key Observations:
- Polarity and Solubility: The carboxylic acid group in the target compound increases polarity compared to analogs with lipophilic groups like trimethylsilyl . This enhances solubility in aqueous media, critical for bioavailability in drug design.
- Steric Bulk: The tert-butyl group, common across all analogs, improves metabolic stability by shielding reactive sites .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid generally involves three key stages:
- Formation of the oxazolo[4,5-c]pyridine core via cyclization of appropriately substituted pyridine precursors.
- Introduction of the bromine substituent at the 4-position.
- Incorporation of the tert-butyl ester group at the 7-carboxylic acid position.
These steps are often carried out sequentially or in tandem using palladium-catalyzed cross-coupling, cyclodehydration, and esterification reactions.
Starting Materials and Key Intermediates
A common starting material is 2-amino-5-bromo-3-hydroxypyridine , which serves as a precursor for constructing the oxazolo fused ring system. This intermediate is typically prepared by bromination of a masked hydroxypyridine derivative, such as oxazolo[4,5-b]pyridin-2(3H)-one, followed by hydrolysis under basic conditions to yield the desired amino-hydroxypyridine with high yield (90% bromination, 94% hydrolysis).
Formation of the Oxazolo[4,5-c]pyridine Ring
The oxazolo ring is formed by cyclodehydration of the amino-hydroxypyridine with a carboxylic acid derivative. For example, heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in the presence of polyphosphoric acid esters (PPSE) at 200°C efficiently produces the 1,3-oxazolo fused ring system in 93% yield.
This method involves:
- Activation of the carboxylic acid group by PPSE.
- Intramolecular cyclization with the amino and hydroxyl groups on the pyridine ring.
- Formation of the fused oxazolo[4,5-c]pyridine core.
Introduction of the Carboxylic Acid and tert-Butyl Ester Group
The carboxylic acid moiety at the 7-position (relative to the oxazolo ring) is introduced via Heck coupling reactions or direct esterification.
- Heck Reaction: Palladium-catalyzed coupling of a vinyl or aryl halide with a carboxylic acid derivative introduces the acid functionality on the pyridine ring.
- Esterification: The carboxylic acid is then converted to the tert-butyl ester by reaction with tert-butanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid catalysis). This step improves solubility and stability of the compound for further handling.
Bromination
The bromine substituent at the 4-position is generally introduced early in the synthesis by selective bromination of the oxazolo-pyridine intermediate or its precursors, often using bromine in DMF at room temperature. This step achieves high regioselectivity and yield (~90%).
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of oxazolo-pyridinone | Br2 in DMF, rt, 2 h | 90 | Selective bromination at 4-position |
| Hydrolysis of oxazolone ring | 10% NaOH, reflux, 8 h | 94 | Converts brominated oxazolone to amino-hydroxypyridine |
| Cyclodehydration to oxazolo ring | 4-cyanobenzoic acid, PPSE, 200°C, 3 h | 93 | Formation of 1,3-oxazolo fused ring |
| Heck reaction for acid introduction | Pd(OAc)2 (1%), tri-o-tolylphosphine, base | Variable | Introduces carboxylic acid moiety |
| Esterification to tert-butyl ester | tert-butanol, acid catalyst (H2SO4 or p-TsOH) | High | Protects acid as tert-butyl ester |
Research Findings and Notes
- The use of polyphosphoric acid esters (PPSE) is critical for efficient cyclodehydration, providing high yields and purity of the oxazolo fused ring.
- Bromination on the oxazolo[4,5-c]pyridine scaffold is best performed on a masked intermediate to avoid side reactions and improve regioselectivity.
- The tert-butyl ester group enhances the compound’s solubility and stability, facilitating purification and storage.
- The Heck reaction enables the selective introduction of the carboxylic acid moiety on the heterocyclic ring system, a key step for functionalization.
- Alternative synthetic routes may involve palladium-catalyzed cross-coupling with boronic acid derivatives or other organometallic reagents for diversification.
Summary Table of Preparation Methods
Q & A
Basic Questions
Q. What are the key synthetic challenges in preparing 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid, and how can they be methodologically addressed?
- Answer: The synthesis involves bromination at the 4-position and introducing the tert-butyl group. Bromination requires precise control of reaction conditions (e.g., temperature, stoichiometry) to avoid over-bromination or side reactions. The tert-butyl group can be introduced via alkylation using tert-butyl halides under basic conditions (e.g., NaH or K2CO3). Purification via silica gel chromatography (gradient elution with ethyl acetate/hexane) is critical to isolate the product. For analogous brominated heterocycles, heating with sodium methoxide (75–85°C) and subsequent chromatography have been effective .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm the substitution pattern, with bromine causing distinct deshielding effects. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals.
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- IR Spectroscopy: Identifies the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl groups.
- X-ray Crystallography (if crystalline): Provides definitive structural confirmation. Similar brominated thiophene derivatives have been characterized using SMILES and InChi descriptors .
Q. How should this compound be stored to maintain its chemical integrity?
- Answer: Store in airtight, light-resistant containers under inert gas (N2 or Ar) at –20°C. Avoid exposure to moisture, heat, and strong acids/bases. Safety guidelines for brominated compounds recommend segregation from ignition sources and use of fireproof storage cabinets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported regioselectivity during bromination of oxazolo[4,5-c]pyridine derivatives?
- Answer: Regioselectivity discrepancies may arise from electronic effects (e.g., electron-donating/withdrawing groups altering ring reactivity). Methodological approaches include:
- Computational Modeling: Density Functional Theory (DFT) calculates electron density maps to predict reactive sites.
- Directing Groups: Temporary substituents (e.g., nitro or methoxy groups) can steer bromination to desired positions.
- Catalytic Screening: Testing Lewis acids (e.g., FeCl3) or transition-metal catalysts to modulate selectivity. Evidence from tert-butyl-substituted aryl halides suggests steric and electronic factors heavily influence regioselectivity .
Q. What role does the tert-butyl group play in the compound’s reactivity and stability?
- Answer: The tert-butyl group:
- Enhances solubility in organic solvents (e.g., DCM, THF) for reaction compatibility.
- Provides steric shielding to the oxazole ring, reducing nucleophilic attack or oxidation.
- Improves thermal stability; thermogravimetric analysis (TGA) can quantify decomposition thresholds. Stability studies under acidic/basic conditions (e.g., HCl/NaOH at 25–60°C) assess hydrolytic resistance. Analogous tert-butyl-protected piperidine derivatives demonstrate enhanced stability in medicinal chemistry applications .
Q. What computational approaches predict the biological activity of this compound?
- Answer:
- Molecular Docking: Screens against target proteins (e.g., kinases) to predict binding affinities. Software like AutoDock Vina or Schrödinger Suite models interactions.
- ADMET Profiling: Predicts absorption, distribution, metabolism, excretion, and toxicity using tools like SwissADME or ProTox-II.
- QSAR Modeling: Relates structural features (e.g., logP, polar surface area) to biological activity. Similar triazolo-pyridine derivatives have been evaluated for antimicrobial and anticancer properties using these methods .
Q. How can synthetic yields be optimized for low-yielding steps in the preparation of this compound?
- Answer:
- Reaction Optimization: Design of Experiments (DoE) evaluates variables (temperature, catalyst loading, solvent) to maximize yield.
- Microwave Synthesis: Accelerates reactions (e.g., from 18 hours to 30 minutes) while improving efficiency.
- Protecting Group Strategies: Use of SEM (2-(trimethylsilyl)ethoxymethyl) groups for carboxylic acid protection during bromination. For example, SEM-protected pyrrolo-pyrazine derivatives achieved 27% yield improvements via stepwise deprotection .
Methodological Considerations
- Contradiction Analysis: When conflicting data arise (e.g., unexpected byproducts), tandem LC-MS and in-situ IR monitoring can identify intermediates. Cross-referencing with analogous compounds (e.g., tert-butyl oxazolo derivatives) clarifies mechanistic pathways .
- Data Reproducibility: Detailed reporting of reaction conditions (e.g., ramp rates, solvent purity) is critical. Public datasets like PubChem () provide benchmarks for comparative studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
